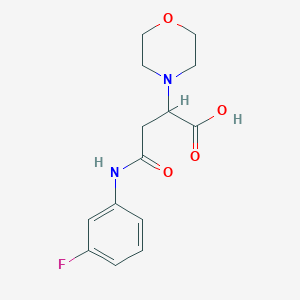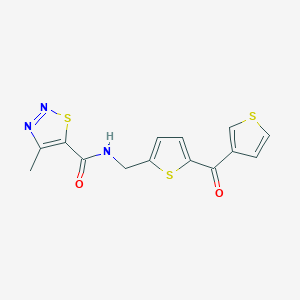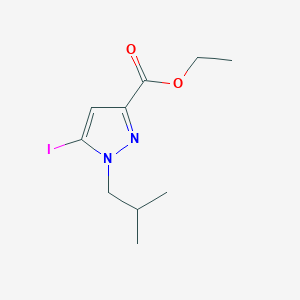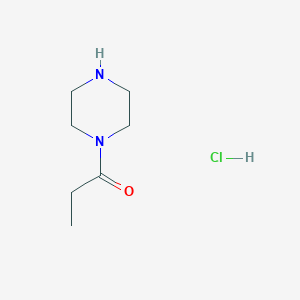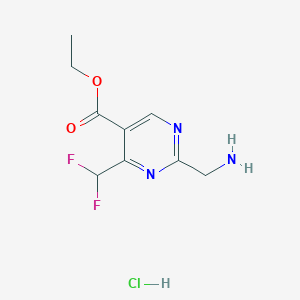
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and tumors.
作用机制
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is a nitroimidazole compound that is selectively reduced under hypoxic conditions. Once reduced, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride forms covalent adducts with macromolecules, such as proteins and DNA. These adducts can be detected using immunohistochemistry or other imaging techniques. The formation of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride adducts is proportional to the degree of hypoxia, making Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride a reliable marker for low oxygen levels in tissues and tumors.
生化和生理效应
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been shown to have minimal toxicity and does not affect cellular metabolism or oxygen consumption. However, the formation of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride adducts can cause DNA damage and induce apoptosis in hypoxic cells. This effect has been exploited in cancer treatment, where Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is used to selectively target and kill hypoxic tumor cells.
实验室实验的优点和局限性
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is a reliable and sensitive marker for hypoxia, making it a valuable tool for studying the role of oxygen levels in disease. It is also easy to synthesize and can be used in a variety of imaging techniques. However, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has some limitations. It has a short half-life and must be administered shortly before imaging. In addition, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is not specific to hypoxic cells and can bind to other macromolecules in non-hypoxic cells, leading to false positives.
未来方向
There are several future directions for Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride research. One area of interest is the development of more specific hypoxia markers that can distinguish between hypoxic and non-hypoxic cells. Another direction is the use of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride in combination with other imaging techniques, such as MRI and PET, to improve the accuracy of hypoxia detection. Finally, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride may have applications in other areas of research, such as neurodegenerative diseases and wound healing.
合成方法
The synthesis of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride involves the reaction of ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate with aminomethylpyridine in the presence of a base. The resulting product is then hydrolyzed to obtain Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride hydrochloride. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been widely used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in tissues and tumors, which is important for understanding the development and progression of cancer. Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is also used to evaluate the effectiveness of cancer treatments that target hypoxic regions. In addition, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been used to study the role of hypoxia in other diseases, such as ischemic heart disease and stroke.
属性
IUPAC Name |
ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2.ClH/c1-2-16-9(15)5-4-13-6(3-12)14-7(5)8(10)11;/h4,8H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBQASJPYWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)

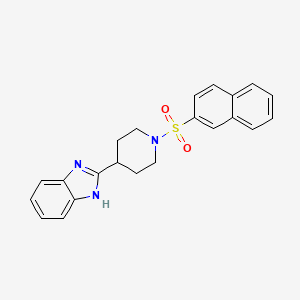
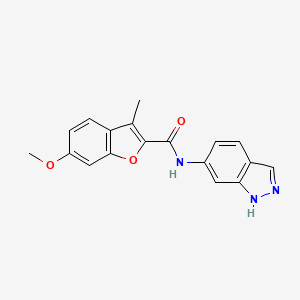
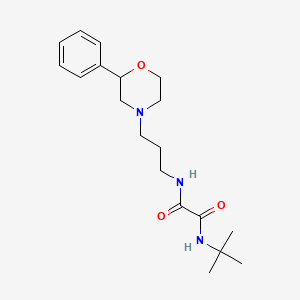
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)
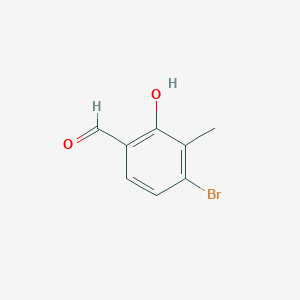
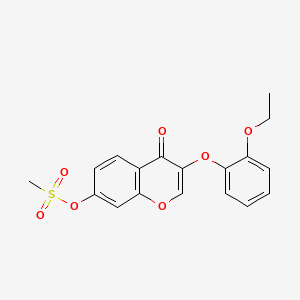
![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)
